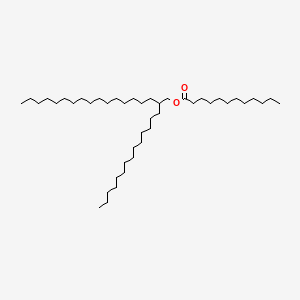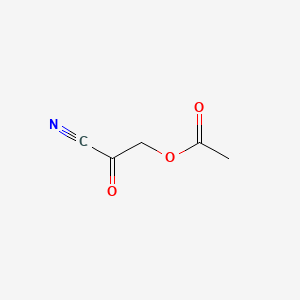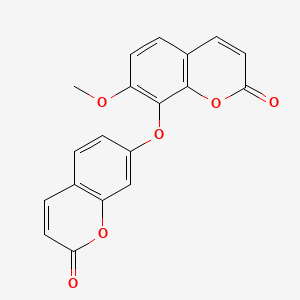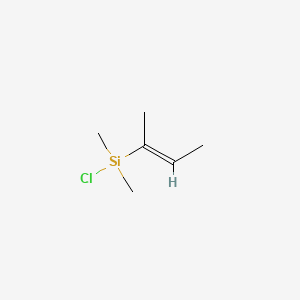
Chlorodimethyl(1-methyl-1-propenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodimethyl(1-methyl-1-propenyl)silane is an organosilicon compound with the molecular formula C6H13ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chlorine atom, and a 1-methyl-1-propenyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodimethyl(1-methyl-1-propenyl)silane can be synthesized through the reaction of chlorodimethylsilane with 1-methyl-1-propene under specific conditions. The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the addition of the 1-methyl-1-propenyl group to the silicon atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where chlorodimethylsilane and 1-methyl-1-propene are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Chlorodimethyl(1-methyl-1-propenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: The double bond in the 1-methyl-1-propenyl group can participate in addition reactions with electrophiles or radicals.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and peroxides are used under conditions that favor the addition to the double bond.
Major Products Formed:
Substitution Reactions: Products include silanols, silamines, and siloxanes.
Addition Reactions: Products include halogenated silanes and other functionalized silanes.
Scientific Research Applications
Chlorodimethyl(1-methyl-1-propenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: It is utilized in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the silicon-containing groups can improve the pharmacokinetics of therapeutic agents.
Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chlorodimethyl(1-methyl-1-propenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the double bond in the 1-methyl-1-propenyl group can react with electrophiles. These reactions lead to the formation of new silicon-containing compounds with diverse functionalities .
Comparison with Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the 1-methyl-1-propenyl group.
Dichlorodimethylsilane: Contains two chlorine atoms instead of one.
Chlorotrimethylsilane: Contains three methyl groups instead of two.
Uniqueness: Chlorodimethyl(1-methyl-1-propenyl)silane is unique due to the presence of the 1-methyl-1-propenyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific properties .
Properties
CAS No. |
97375-15-0 |
|---|---|
Molecular Formula |
C6H13ClSi |
Molecular Weight |
148.70 g/mol |
IUPAC Name |
[(E)-but-2-en-2-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+ |
InChI Key |
GCNUQLYVNHKSNI-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C(\C)/[Si](C)(C)Cl |
Canonical SMILES |
CC=C(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


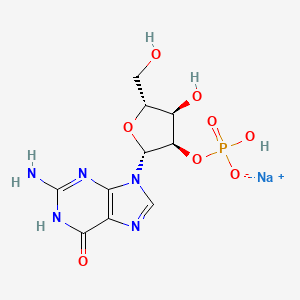
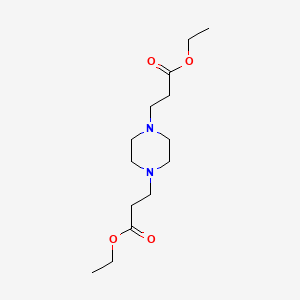

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
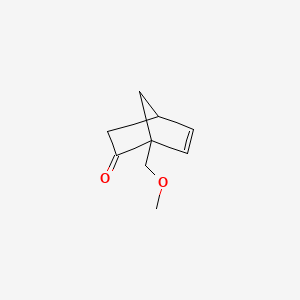
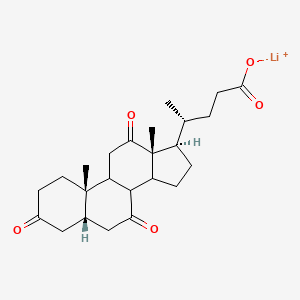
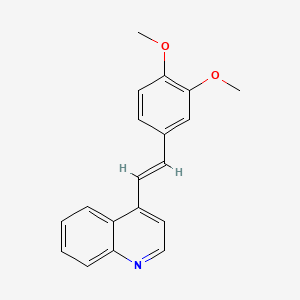
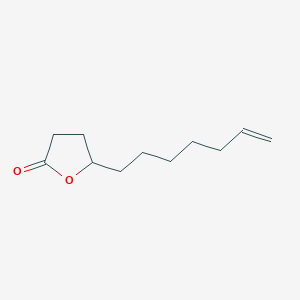
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
